4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide
Overview
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide is a chemical compound characterized by its boronic acid derivative structure. This compound is notable for its utility in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Boronic acids and their derivatives, such as this compound, are often used in suzuki-miyaura coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic chemistry and drug synthesis .
Mode of Action
The compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide interacts with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura coupling reactions . In these reactions, the boron atom in the compound forms a bond with a carbon atom in another molecule, facilitated by a palladium catalyst .
Biochemical Pathways
The compound this compound is involved in the Suzuki-Miyaura coupling pathway . This pathway is crucial in the synthesis of various biologically active compounds, including pharmaceuticals . The downstream effects of this pathway depend on the specific molecules being coupled.
Pharmacokinetics
It’s important to note that the compound’s susceptibility to hydrolysis could influence its absorption, distribution, metabolism, and excretion (adme) properties . The pH of the environment, for example, can significantly accelerate the rate of hydrolysis, which could impact the compound’s bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific context of its use. In the context of Suzuki-Miyaura coupling reactions, the compound facilitates the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the rate of the compound’s hydrolysis . Additionally, the presence of a suitable catalyst, such as palladium, is necessary for the compound to participate in Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide typically involves the reaction of benzohydrazide with a boronic acid derivative under specific conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactions with stringent control over reaction parameters such as temperature, pressure, and reaction time. The use of automated systems and continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the benzene ring.
Substitution: Substitution reactions can introduce different substituents onto the benzene ring, altering the compound's properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Boronic Esters: Formed through the oxidation of the boronic acid group.
Reduced Derivatives: Resulting from the reduction of the benzene ring.
Substituted Derivatives: Resulting from electrophilic or nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic acid functionality makes it a versatile reagent in cross-coupling reactions, which are essential in the construction of biologically active compounds.
Biology: In biological research, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide is employed in the study of enzyme inhibitors and as a tool for probing biological pathways. Its ability to bind to specific proteins makes it valuable in drug discovery and development.
Medicine: In the medical field, this compound is explored for its potential therapeutic applications. Its derivatives are investigated for their anti-inflammatory, anticancer, and antimicrobial properties. The compound's ability to interact with biological targets makes it a candidate for the development of new drugs.
Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its unique chemical properties enable the creation of materials with enhanced durability and functionality.
Comparison with Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: This compound is structurally similar but lacks the hydrazide group, making it less reactive in certain biological contexts.
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate: Another boronic acid derivative with different substituents, leading to distinct chemical properties and applications.
Uniqueness: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide stands out due to its hydrazide group, which enhances its reactivity and potential for biological applications. Its ability to form stable complexes with enzymes and other biological targets makes it a valuable tool in research and industry.
Biological Activity
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide is a compound of interest due to its unique structural features and potential biological applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H18BNO2
- Molecular Weight : 205.06 g/mol
- CAS Number : 181219-01-2
The compound features a hydrazide functional group attached to a boron-containing dioxaborolane moiety, which contributes to its reactivity and biological properties.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with biological macromolecules:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition can alter the biochemical landscape within cells.
- Antioxidant Activity : Preliminary studies indicate that this compound may possess antioxidant properties, potentially protecting cells from oxidative stress.
- Cell Proliferation Modulation : Research suggests that the compound can influence cell proliferation rates in various cancer cell lines.
Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of benzohydrazide derivatives. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of 12 µM. The mechanism was linked to the induction of apoptosis through the mitochondrial pathway.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | MCF-7 | 12 | Apoptosis induction |
Study 2: Antioxidant Properties
In another investigation focused on antioxidant activity published in Free Radical Biology and Medicine, the compound demonstrated a notable ability to scavenge free radicals. The study utilized DPPH radical scavenging assays to quantify this activity.
Assay Type | Result |
---|---|
DPPH Scavenging Activity | EC50 = 25 µM |
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BN2O3/c1-12(2)13(3,4)19-14(18-12)10-7-5-9(6-8-10)11(17)16-15/h5-8H,15H2,1-4H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZSUVMUIACQHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80611673 | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80611673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
276694-16-7 | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80611673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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